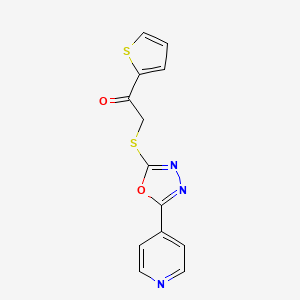
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, also known as POTE, is a chemical compound that has been extensively studied for its potential applications in scientific research. POTE is a thioether derivative of oxadiazole, a class of compounds known for their diverse biological activities. POTE has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities to 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone have shown significant antimicrobial activity. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone exhibited promising antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3, indicating its potential in addressing antibiotic resistance challenges (Salimon, Salih, & Hussien, 2011).
Antiviral and Anticancer Properties
Another study highlighted the synthesis of derivatives that, upon evaluation, showed cytotoxic and anti-HSV1 activities. These findings underscore the potential of such compounds in developing new antiviral and anticancer therapies (Attaby et al., 2006).
Utility in Heterocyclic Synthesis
The versatility of similar compounds in synthesizing various heterocyclic systems has been noted. These compounds serve as critical intermediates for the synthesis of thiophenes, oxazoles, triazoles, pyrimidines, pyridines, quinolones, coumarins, imidazopyrimidines, pyridoimidazoles, and triazolo[1,5-a]pyridines, showcasing their importance in medicinal chemistry and drug discovery processes (Salem et al., 2021).
Applications in Material Science
Research into the properties and synthesis of polymers based on thiophene derivatives has demonstrated their potential in material science, particularly in the development of conducting polymers with applications in electronic devices. The study of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives revealed significant insights into the effects of substituents on their electrical conductivity and thermal stability, opening avenues for the design of advanced materials for electronic and optoelectronic applications (Pandule et al., 2014).
properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-10(11-2-1-7-19-11)8-20-13-16-15-12(18-13)9-3-5-14-6-4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOGONRXNXZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

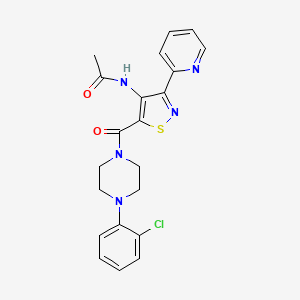

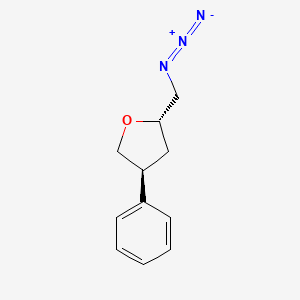
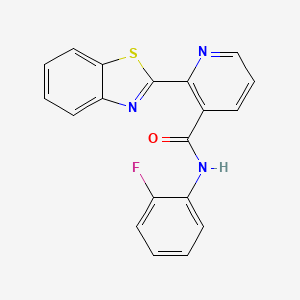

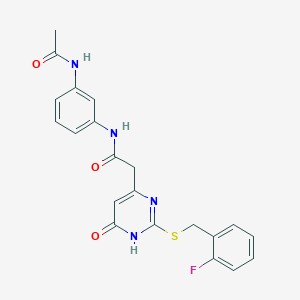
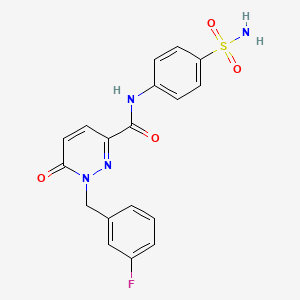
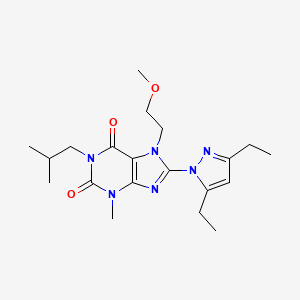

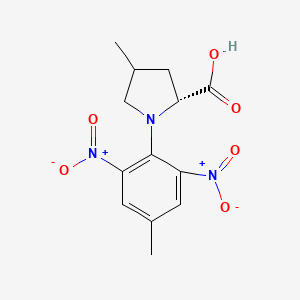

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)
![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)